molecular formula C10H10O3 B3120006 3-Oxo-4-phenylbutanoic acid CAS No. 25832-09-1

3-Oxo-4-phenylbutanoic acid

Cat. No. B3120006
CAS RN: 25832-09-1
M. Wt: 178.18 g/mol
InChI Key: SLWCDZBRDSTRLV-UHFFFAOYSA-N
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Description

3-Oxo-4-phenylbutanoic acid, also known as β-benzoylpropionic acid, is a chemical compound with the molecular formula C10H10O3 . It has been the subject of various studies and has been identified in different polymorphs .


Synthesis Analysis

The biocatalytic synthesis of L-homophenylalanine (L-HPA), a key building block for the synthesis of angiotensin-converting enzyme inhibitors and other chiral pharmaceuticals, has been proven as the most promising route . This process employs phenylalanine dehydrogenase and has been enhanced by coupling genetically modified phenylalanine dehydrogenase and formate dehydrogenase . After systemic optimization, a keto acid substrate was transformed to L-HPA within 24 hours .


Molecular Structure Analysis

The molecular structure of 3-Oxo-4-phenylbutanoic acid has been analyzed in several studies. A new polymorph of 4-oxo-4-phenylbutanoic acid was reported, which crystallizes in the monoclinic space group P21/c and has a significantly larger cell volume .


Physical And Chemical Properties Analysis

3-Oxo-4-phenylbutanoic acid has a molecular weight of 178.185 Da . Its physical and chemical properties have been analyzed in various studies, including its density, melting point, boiling point, flash point, vapor pressure, and refractive index .

Scientific Research Applications

Asymmetric Hydrogenation

3-Oxo-4-phenylbutanoic acid has been utilized in the field of asymmetric hydrogenation. Zhu et al. (2010) achieved a direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids, including 3-Oxo-4-phenylbutanoic acid, using a Ru catalyst. This process is significant for the synthesis of 2-hydroxy-4-arylbutanoic acids, which are intermediates for ACE inhibitors (Zhu, Meng, Fan, Xie, & Zhang, 2010).

Aminopeptidase Inhibition

3-Oxo-4-phenylbutanoic acid amides, a new class of aminopeptidase inhibitors, were designed and synthesized by Ocain and Rich (1992). These compounds exhibit effective inhibition of various aminopeptidases, which is crucial for understanding the mechanism of enzyme inhibition (Ocain & Rich, 1992).

Kinetics of Oxidation

Sikkandar, Ahamed, and Kannan (1999) explored the kinetics of oxidation of 4-oxo-4-phenylbutanoic acid by permanganate in buffer media. Their findings provide insights into the reaction mechanisms and the influence of various factors on the reaction rate (Sikkandar, Ahamed, & Kannan, 1999).

Mechanism of Action

The mechanism of action involves the attack of H2O+Br on the enol form of the substrate (E) in the rate-determining step . The enolisation of the keto group of the oxoacid is facilitated by the increase in the percentage of acetic acid in the solvent medium .

Safety and Hazards

The safety data sheet for 3-Oxo-4-phenylbutanoic acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, wearing protective equipment, ensuring adequate ventilation, and storing in a well-ventilated place .

Future Directions

Future research directions could involve further exploration of the polymorphs of 4-oxo-4-phenylbutanoic acid . Additionally, the biocatalytic process for L-HPA production could be further optimized to increase substrate loading and cofactor utilization .

properties

IUPAC Name

3-oxo-4-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWCDZBRDSTRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-4-phenylbutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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